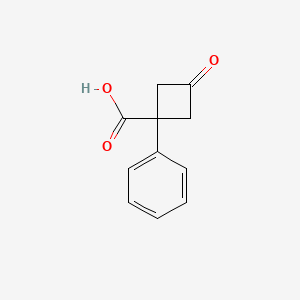
3-Oxo-1-phenylcyclobutane-1-carboxylic acid
货号 B3023499
分子量: 190.19 g/mol
InChI 键: CBTBZTPIJYOBQV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06124354
Procedure details


1-Phenyl-3-oxocyclobutanecarboxylic acid was prepared by refluxing 1-phenyl-3,3-dimethoxycyclobutanecarboxylic acid (8.5 mmol) with 90% HOAc, evaporating the reaction mixture, taking up the residue in 0.1 M HCl and Et2O, extracting the aqueous layer with Et2O and drying (Na2SO4) and evaporating the organic layer. The crude oxocarboxylic acid was dissolved in DMF (30 mL) and then added to NaH (60% dispersion in mineral oil, 20 mmol, washed twice with hexane) at ambient temperature. After 30 min N,N-diisopropyl-2-chloroethylamine (1.8 mmol) was added. After 2 h, the reaction mixture was partitioned between H2O and toluene. The crude product was chromatographed on silica gel using toluene-Et3N 98:2 as eluent. The afforded oil was dissolved in Et2O and HCl (g)/Et2O was added whereby the product crystallized to yield 0.25 g (10%); mp 133-135° C.; 1H NMR (CDCl3) δ 1.39 (d,12H), 3.10 (m, 2H), 3.54 (m, 4H), 4.05 (m, 2H), 4.72 (t, 2H), 7.38 (m, 5H), 11.8 (br, 1H). Anal. (C19H27NO3.HCl) C, H, N.
Name
1-phenyl-3,3-dimethoxycyclobutanecarboxylic acid
Quantity
8.5 mmol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2([C:15]([OH:17])=[O:16])[CH2:10][C:9](OC)([O:11]C)[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CCCl)C(C)C)(C)C>CC(O)=O>[C:1]1([C:7]2([C:15]([OH:17])=[O:16])[CH2:8][C:9](=[O:11])[CH2:10]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
1-phenyl-3,3-dimethoxycyclobutanecarboxylic acid
|
|
Quantity
|
8.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1(CC(C1)(OC)OC)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporating the reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Et2O, extracting the aqueous layer with Et2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporating the organic layer
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude oxocarboxylic acid was dissolved in DMF (30 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to NaH (60% dispersion in mineral oil, 20 mmol
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with hexane) at ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was partitioned between H2O and toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was chromatographed on silica gel
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The afforded oil was dissolved in Et2O
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
HCl (g)/Et2O was added whereby the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 0.25 g (10%)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1(CC(C1)=O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
